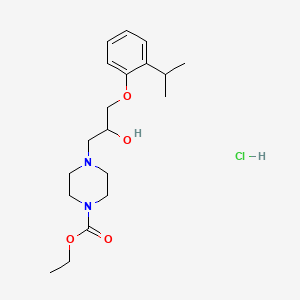

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride

Descripción

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride is a piperazine-derived compound featuring a 2-isopropylphenoxy substituent, a hydroxypropyl linker, and an ethyl carboxylate group. This molecule is part of a broader class of aryloxyalkyl-piperazine derivatives, which are often investigated for their pharmacological properties, including antimicrobial, antitumor, and receptor-binding activities . The compound’s structure is characterized by a piperazine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a hydroxypropyl chain bearing a 2-isopropylphenoxy moiety. The hydrochloride salt form enhances its solubility and stability for pharmacological applications .

Propiedades

IUPAC Name |

ethyl 4-[2-hydroxy-3-(2-propan-2-ylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4.ClH/c1-4-24-19(23)21-11-9-20(10-12-21)13-16(22)14-25-18-8-6-5-7-17(18)15(2)3;/h5-8,15-16,22H,4,9-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKVBOQJGRHXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-isopropylphenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine in the presence of a base to form the piperazine derivative. The final step involves esterification with ethyl chloroformate to produce the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

Oxidation: The hydroxyl group on the compound can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted esters or amides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H24N2O3·HCl

- Molecular Weight : 304.82 g/mol

- IUPAC Name : Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride

- CAS Number : 99849-94-2

The compound features a piperazine ring, which is significant for its biological activity, and a phenoxy group that enhances its lipophilicity, making it suitable for various therapeutic applications.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent in several conditions:

- Antidepressant Activity : Research indicates that compounds with piperazine structures exhibit antidepressant-like effects through modulation of serotonin receptors. Experimental studies have shown that this compound can enhance serotonergic activity, potentially offering new avenues for depression treatment .

- Antitumor Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Neuropharmacology

The compound's ability to cross the blood-brain barrier allows it to be explored for neurological disorders:

- Cognitive Enhancement : Preliminary studies indicate that the compound may improve cognitive functions by enhancing cholinergic transmission, which is crucial for memory and learning processes .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties:

- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases .

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .

Case Study 2: Antitumor Efficacy

A series of experiments conducted on human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The IC50 values indicated potent activity against breast and colon cancer cells, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The exact mechanism of action of Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Piperazine derivatives with aryloxyalkyl substituents exhibit diverse biological activities, influenced by variations in their aryl groups, linker chains, and terminal functional groups. Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Structural Comparison

Key Observations :

- The 2-isopropylphenoxy group in the target compound provides steric bulk and lipophilicity compared to smaller substituents like 2-allylphenoxy () or electron-withdrawing groups like 2-cyanophenyl ().

- The hydroxypropyl linker is common across analogs, but terminal groups (e.g., ethyl carboxylate vs. imidazolidinedione) significantly alter solubility and receptor interactions .

Physicochemical Properties

Key Observations :

- Purity levels for the target compound and analogs are generally high (>90%), as confirmed by LC/MS and synthetic protocols .

- Retention times () suggest that bulkier substituents (e.g., naphthalen-1-yl) increase hydrophobicity, correlating with longer retention (4.69 min vs. 3.04 min for smaller analogs).

Key Observations :

- The xanthen-9-one substituent in Compound XVIII () enhances antitubercular activity, likely due to aromatic stacking interactions with bacterial enzymes.

- Chlorophenoxy and fluorophenyl groups () improve receptor-binding affinity, suggesting the target compound’s 2-isopropylphenoxy group may optimize selectivity for specific targets.

Actividad Biológica

Ethyl 4-(2-hydroxy-3-(2-isopropylphenoxy)propyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H23N O3

- Molecular Weight : 253.34 g/mol

- CAS Number : 2732276-87-6

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on specific biological pathways and potential therapeutic applications.

- Autotaxin Inhibition : The compound has been noted for its role in inhibiting autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is implicated in several pathological conditions, including fibrosis and cancer progression. Inhibition of autotaxin can lead to reduced LPA levels, which may alleviate symptoms associated with these diseases .

- Impact on Cardiovascular Health : As a derivative related to antihypertensive drugs, it may exhibit properties that influence cardiovascular health by modulating vascular smooth muscle contraction and endothelial function .

- Neuroprotective Effects : Some research indicates that compounds with similar structures may offer neuroprotective benefits, potentially influencing pathways related to neurodegenerative diseases .

Study 1: In Vivo Efficacy in Pulmonary Fibrosis

A study evaluated the efficacy of a related compound in a bleomycin-induced pulmonary fibrosis model. Results indicated that treatment led to significant reductions in LPA levels and extracellular matrix deposition in lung tissue, suggesting potential therapeutic benefits for lung-related diseases .

Study 2: Pharmacokinetic Profile

Research into the pharmacokinetic properties of similar compounds has shown favorable absorption and distribution characteristics, with minimal hepatic metabolism, which is crucial for maintaining therapeutic levels while minimizing side effects .

Study 3: Antihypertensive Activity

In a comparative study involving various piperazine derivatives, the compound demonstrated significant antihypertensive activity in animal models, indicating promise for further development as a cardiovascular agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H23N O3 |

| Molecular Weight | 253.34 g/mol |

| CAS Number | 2732276-87-6 |

| Autotaxin Inhibition | Yes |

| Antihypertensive Activity | Yes |

| Neuroprotective Potential | Yes |

Q & A

Q. What are the recommended methodologies for synthesizing this compound and its structural analogs?

Synthesis typically involves multi-step organic reactions. A general procedure includes:

- Step 1: Coupling the acid and piperazine derivative in dichloromethane (CH₂Cl₂) with HOBt (10 mol%), EDC•HCl, and Et₃N for 12 hours .

- Step 2: Purification via flash column chromatography (silica gel, EtOAc/hexane gradient) .

- Step 3: Salt formation using dry HCl in Et₂O, followed by trituration with Et₂O to isolate the hydrochloride salt .

Key variables affecting yield include solvent choice (e.g., DMF or CH₂Cl₂), inert atmosphere, and temperature control . Structural analogs with substituted aryl groups (e.g., 3,4-dimethylphenoxy) are synthesized similarly .

Q. How is the structural integrity of this compound confirmed experimentally?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, hydroxyl protons typically appear at δ 4.5–5.0 ppm, while piperazine carbons resonate at δ 45–55 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₉ClN₂O₄: 373.18) .

- X-ray Crystallography: Resolves 3D conformation, particularly for chiral centers in the hydroxypropyl chain .

Q. What methods are used to determine solubility and stability under laboratory conditions?

Q. What are the safety protocols for handling and storing this compound?

- Handling: Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood due to potential irritancy .

- Storage: Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as GPCRs or enzymes?

Piperazine derivatives often target serotonin (5-HT) receptors. For example:

- Receptor Binding Assays: Radioligand binding (e.g., ³H-LSD) quantifies affinity (Ki values). A related 5-HT1F antagonist showed Ki = 11 nM .

- Functional Assays: cAMP GloSensor assays confirm Gi/o coupling (EC₅₀ for serotonin: 0.1 nM) .

Substituents on the aryl ring (e.g., 2-isopropylphenoxy) modulate selectivity over off-target receptors .

Q. How do structural modifications influence pharmacological activity?

Table 1: Structure-Activity Relationships (SAR) of Analogous Compounds

| Substituent (R) | Biological Activity (IC₅₀/Ki) | Target Receptor |

|---|---|---|

| 2-Methoxyphenyl | 99.04% purity, 4.69 min RT | 5-HT1A/5-HT2B |

| 2-Cyanophenyl | 97.53% purity, 4.65 min RT | 5-HT1F |

| 4-Fluorophenyl | 98.25% purity, 3.04 min RT | Dopamine D2 |

| Key Insight: Electron-withdrawing groups (e.g., –CN) enhance 5-HT1F specificity, while bulky substituents reduce CNS penetration . |

Q. How can analytical methods be optimized to resolve purity discrepancies?

- LC-MS Optimization: Use C18 columns with 0.1% formic acid in acetonitrile/water (gradient: 5–95% over 20 min) to separate degradation products .

- HPLC Method Development: Adjust pH (e.g., ammonium acetate buffer) to improve peak symmetry for polar impurities .

Q. What strategies improve compound stability during long-term pharmacological studies?

- Lyophilization: Enhances shelf-life by removing water-sensitive groups (e.g., esters) .

- Formulation: Encapsulation in PEGylated liposomes reduces hydrolysis in aqueous media .

Q. How should conflicting data on receptor selectivity be resolved?

Q. What factors affect reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.